5-Chlorosalicylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBASRXWGAGQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059806 | |
| Record name | Benzoic acid, 5-chloro-2-hydroxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-14-2 | |
| Record name | 5-Chlorosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Chlorosalicylic acid | |
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| Record name | 5-CHLOROSALICYLIC ACID | |
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| Record name | Benzoic acid, 5-chloro-2-hydroxy- | |
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| Record name | Benzoic acid, 5-chloro-2-hydroxy- | |
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| Record name | 5-chlorosalicylic acid | |
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| Record name | 5-CHLOROSALICYLIC ACID | |
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Synthesis and Derivatization Methodologies for 5 Chlorosalicylic Acid
Advanced Synthetic Routes for 5-Chlorosalicylic Acid
This compound, a significant intermediate in the production of pharmaceuticals, dyes, and agrochemicals, is primarily synthesized through the chlorination of salicylic (B10762653) acid. google.com Advanced methodologies focus on optimizing reaction conditions to enhance yield, purity, and cost-effectiveness.
The direct chlorination of salicylic acid is a common industrial method for producing this compound. google.comgoogle.com The process typically involves dissolving salicylic acid in a halogenated, monocyclic, carbocyclic, aromatic solvent, such as chlorobenzene (B131634), dichlorobenzene, or 1,2,4-trichlorobenzene, and then introducing chlorine gas at elevated temperatures, generally between 100°C and 150°C. google.com Controlling the reaction temperature is crucial; for instance, maintaining a temperature range of 100-110°C is often recommended. google.com
A key aspect of optimizing this process is managing the water content of the raw materials, which should be minimized to less than 0.03% by heating the mixture before introducing chlorine. google.com The amount of chlorine introduced is also a critical parameter, with an intake of 92-95% of the theoretical amount being optimal to prevent the formation of di- or polychlorinated byproducts. google.com High-performance liquid chromatography (HPLC) can be used to monitor the reaction and determine the endpoint, ensuring the minimal presence of these impurities. google.com
Historically, the chlorination of salicylic acid often resulted in a mixture of 3-chloro- and 5-chlorosalicylic acids, along with 3,5-dichlorosalicylic acid. ias.ac.in However, by carefully controlling the rate of chlorine addition and the reaction temperature, this compound can be obtained as the primary product. ias.ac.in For example, chlorination at 0-5°C can lead to the formation of the pure dichloro acid. ias.ac.in
Purification of the crude this compound is essential to meet the high purity requirements for its applications. A common method involves recrystallization from a solvent. An improved method suggests refining the filter cake with an organic solvent, which can then be recycled back into the chlorination reaction, reducing waste. google.com Another approach involves neutralizing acidic impurities in the solvent with an alkaline substance like carbonate or hydrocarbonate, allowing the purified solvent to be reused directly without distillation. google.com
The following table summarizes key parameters for the optimized synthesis of this compound:
| Parameter | Optimized Condition | Rationale |
| Solvent | Halogenated aromatic (e.g., Chlorobenzene) | Provides a suitable reaction medium and facilitates temperature control. google.com |
| Temperature | 100-110°C | Balances reaction rate and selectivity, minimizing byproduct formation. google.com |
| Water Content | < 0.03% | Reduces unwanted side reactions and improves product purity. google.com |
| Chlorine Intake | 92-95% of theoretical amount | Prevents over-chlorination and formation of di/polychlorinated products. google.com |
| Monitoring | HPLC | Allows for precise determination of the reaction endpoint. google.com |
| Purification | Solvent refining and recycling | Improves yield, reduces waste, and enhances process efficiency. google.comgoogle.com |
While traditional methods for synthesizing this compound often rely on halogenated solvents and chlorine gas, there is a growing interest in developing more environmentally friendly "green" approaches. One such approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in aqueous media, which is considered a more facile and efficient method for chlorinating industrially important aromatic compounds. pharmjournal.ru
Continuous flow chemistry offers another promising green alternative to traditional batch processing. rjpn.org This technique utilizes a continuous stream of reagents in a microreactor, providing enhanced control over reaction conditions, improved safety, and reduced waste. rjpn.org While specific applications to this compound synthesis are still emerging, the principles of flow chemistry are well-suited to optimize this reaction. rjpn.org
Research into the chlorination of salicylic acid in aqueous environments, such as in drinking water treatment, has also provided insights into the reaction kinetics and the formation of various chlorinated byproducts. researchgate.netsnu.ac.kr Studies have shown that the reactivity of different chlorinating agents varies significantly, with chlorine (Cl2) and other species being much more reactive than hypochlorous acid (HOCl). researchgate.net This fundamental understanding can inform the development of more selective and efficient green synthetic methods.
Functionalization and Derivatization Strategies of this compound
The chemical structure of this compound, with its carboxylic acid, hydroxyl, and chloro substituents, offers multiple sites for functionalization and derivatization. These modifications are crucial for developing new compounds with specific biological and chemical properties.
A key derivatization strategy involves the coupling of this compound with substituted phenethylamines to create novel amide compounds. For instance, N-(5-chlorosalicyloyl)phenethylamine has been synthesized and studied for its biological activities. chemsrc.com The synthesis of such compounds can be achieved by reacting 5-chloro-2-methoxybenzoic acid with phenethylamine (B48288). google.com This reaction can proceed through the formation of an acid chloride followed by aminolysis, or via direct aminolysis of the corresponding methyl ester. google.com
The synthesis of 5-chloro-2-hydroxy-N-phenethylbenzamide has also been reported, highlighting the interest in this class of compounds. mdpi.com A general process for producing p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide starts with the methylation of this compound to form methyl 5-chloro-2-methoxybenzoate. google.com This intermediate is then converted by aminolysis with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide, which can be further modified. google.com
The esterification and amidation of this compound are fundamental derivatization reactions. Esters, such as methyl 5-chlorosalicylate and ethyl 5-chlorosalicylate, are common intermediates. Methyl 5-chlorosalicylate can be prepared by treating this compound with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. Similarly, ethyl 5-chlorosalicylate is synthesized through the esterification of this compound with ethanol, also catalyzed by an acid.
The synthesis of amides of this compound has been extensively explored to generate compounds with diverse biological activities. researchgate.netresearchgate.netrevistadechimie.ro A common method involves the direct reaction between this compound and a primary amine in an inert organic solvent, using a coupling agent like phosphorus trichloride. researchgate.netrevistadechimie.ro Microwave-assisted synthesis has also been employed to prepare N-substituted 5-chlorosalicylamides, offering a more efficient route. mdpi.com For example, various N-substituted salicylamides have been synthesized using this method with reactants like 4-chloroaniline, benzylamine, and phenethylamine. mdpi.com
Researchers are continuously exploring novel derivatives of this compound to develop new therapeutic agents and materials. One area of focus is the synthesis of sulfonamide derivatives. ebi.ac.ukebi.ac.uk For example, a series of novel sulfonamides containing a this compound scaffold have been designed and synthesized. ebi.ac.ukebi.ac.uk The synthesis of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives has also been reported, starting from 5-chloro-2-methoxybenzoic acid and involving amidation and chlorosulfonation steps. nih.gov
Other novel derivatives include those with modified ring systems and additional functional groups. For example, 4-amino-5-chlorosalicylic acid can be synthesized from methyl 2-methoxy-4-amino-5-chlorobenzoate. prepchem.com This compound can then be used as a building block for more complex molecules. The synthesis of methyl 4-amino-5-chlorosalicylate has also been described, starting from 4-amino-5-chlorosalicylic acid and thionyl chloride in methanol. prepchem.com
The versatility of this compound is further demonstrated by its use in the synthesis of mixed-ligand metal complexes, where it acts as a primary ligand in conjunction with other molecules like L-valine. researchgate.net Additionally, it has been used as a starting material in the development of inhibitors for biological targets. researchgate.net
Coordination Chemistry and Metal Complexes of 5 Chlorosalicylic Acid
Synthesis and Characterization of Metal Complexes of 5-Chlorosalicylic Acid
The synthesis of metal complexes involving this compound (5-CSA) typically involves the reaction of a metal salt with the deprotonated form of the acid. The carboxylate and hydroxyl groups of 5-CSA can both be deprotonated, allowing the ligand to coordinate with metal ions in various ways. inorgchemres.orginorgchemres.org Characterization of these complexes is extensively performed using techniques such as single-crystal X-ray diffraction, Fourier-transform infrared spectroscopy (FTIR), UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. mdpi.comresearchgate.netuobaghdad.edu.iq
Transition Metal Complexes of this compound
This compound readily forms complexes with a wide range of transition metals. The resulting structures and properties are often influenced by the presence of secondary ligands, which can lead to the formation of simple monomers, dimers, or extended coordination polymers. inorgchemres.orgmdpi.com
Researchers have synthesized and characterized coordination polymers of lead(II) and zinc(II) using this compound (referred to as H2L5 in the study) and N-donor secondary ligands. inorgchemres.orginorgchemres.org The reaction of Pb(II) and Zn(II) salts with 5-CSA in the presence of 1,10-phenanthroline (B135089) (phen) or 1,3-di(4-pyridyl)propane (bpp) yielded two distinct complexes. inorgchemres.org
The lead(II) complex, formulated as {[Pb(HL5)2(phen)(H2O)]·H2O}n , features a lead ion coordinated by 5-chlorosalicylate, phenanthroline, and a water molecule. inorgchemres.orginorgchemres.org In contrast, the zinc(II) complex, [Zn2(HL5)4(bpp)2]n , is a coordination polymer. inorgchemres.orginorgchemres.org Single-crystal X-ray diffraction revealed significant structural differences between them. inorgchemres.org The lead complex crystallizes in the triclinic P-1 space group, where the carboxylate group of the 5-chlorosalicylate ligand adopts a κ2O,O' coordination mode. inorgchemres.org The zinc complex crystallizes in the monoclinic C2/c space group, with the carboxylate groups adopting a different μ1-η1:η1 bridging mode. inorgchemres.org The Zn(II) center is four-coordinated in a distorted tetrahedral geometry. inorgchemres.org Both complexes exhibit solid-state photoluminescent properties at room temperature. inorgchemres.orginorgchemres.org
| Complex | Formula | Crystal System | Space Group | Coordination Mode of Carboxylate | Reference |
|---|---|---|---|---|---|
| Lead(II) Complex | {[Pb(HL5)2(phen)(H2O)]·H2O}n | Triclinic | P-1 | к2O,O' | inorgchemres.org |
| Zinc(II) Complex | [Zn2(HL5)4(bpp)2]n | Monoclinic | C2/c | μ1-η1:η1 | inorgchemres.org |
Copper(II) complexes of this compound have been synthesized, often incorporating secondary N-heterocyclic ligands like neocuproine (B1678164) (Neo) or 1,10-phenanthroline (phen). mdpi.comcabidigitallibrary.orgebi.ac.uk These studies have revealed a variety of structural motifs, including monomeric, dimeric, and dinuclear complexes. mdpi.comcabidigitallibrary.org
A monomeric complex, [Cu(H2O)(5-Cl-Sal)(Neo)] , was synthesized and its structure confirmed by X-ray diffraction. mdpi.comcabidigitallibrary.org In this complex, the copper(II) ion is five-coordinated in a deformed square pyramidal geometry. mdpi.comsemanticscholar.org The basal plane is occupied by a nitrogen atom from the neocuproine ligand, the phenolate (B1203915) and carboxylate oxygens from the 5-chlorosalicylate anion, and an oxygen atom from a water molecule. mdpi.comsemanticscholar.org
A binuclear complex, [Cu2(μ-5-Cl-Sal)(5-Cl-HSal)2(Neo)2]·EtOH , has also been reported. mdpi.com Here, the copper-to-ligand ratio is 2:3:2 (Cu:5-Cl-Sal:Neo). mdpi.com One this compound acts as a doubly deprotonated bridging ligand (5-Cl-Sal2−), while the other two are singly deprotonated (5-Cl-HSal−). mdpi.com The two copper centers in this complex exhibit different coordination environments: one is a deformed square pyramid, and the other is a deformed square bipyramid. mdpi.comsemanticscholar.org
Another study describes a dimeric complex with the formula [Cu(phen)(5-Clsal)(5-ClsalH2)]2 , highlighting the versatility of copper(II) coordination with this ligand. cabidigitallibrary.org Additionally, a centrosymmetric dinuclear complex, [Cu2(C7H3ClO3)2(C7H5ClO3)2(C12H8N2)2]·C2H6O , has been characterized where the copper ions are in an axially elongated tetragonal-bipyramidal arrangement. ebi.ac.uk A polymeric chain structure of Cu(5-Clsal)2(H2O)2 has also been reported, where copper atoms are bridged by water molecules. tandfonline.com
| Complex Formula | Structural Type | Cu(II) Coordination Geometry | Reference |
|---|---|---|---|
| [Cu(H2O)(5-Cl-Sal)(Neo)] | Monomeric | Deformed Square Pyramidal | mdpi.comcabidigitallibrary.org |
| [Cu2(μ-5-Cl-Sal)(5-Cl-HSal)2(Neo)2]·EtOH | Binuclear | Deformed Square Pyramidal & Deformed Square Bipyramidal | mdpi.com |
| [Cu(phen)(5-Clsal)(5-ClsalH2)]2 | Dimeric | Not specified | cabidigitallibrary.org |
| Cu(5-Clsal)2(H2O)2 | Polymeric Chain | Distorted Octahedral | tandfonline.com |
| [Cu2(C7H3ClO3)2(C7H5ClO3)2(phen)2]·EtOH | Dinuclear | Axially Elongated Tetragonal-Bipyramidal | ebi.ac.uk |
Mixed ligand complexes of various divalent and trivalent metal ions have been synthesized using this compound (CSA) as the primary ligand and the amino acid L-Valine (L-Val) as a secondary ligand. researchgate.netuobaghdad.edu.iqrjpbcs.comcambridge.org These studies have included metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Cr(III), and Fe(III). researchgate.netuobaghdad.edu.iqcambridge.org
In these complexes, this compound typically acts as a bidentate ligand, coordinating to the metal center through its hydroxyl and carboxylate groups. researchgate.netuobaghdad.edu.iq Similarly, L-Valine also behaves as a bidentate ligand, coordinating via its amino and carboxylate groups. researchgate.netuobaghdad.edu.iq The resulting complexes, often with the general formula Na3[M(CSA)2(L-Val)] or [M(5-CAS)2(L-Val)] , generally exhibit an octahedral geometry around the metal ion. researchgate.netrjpbcs.com Characterization was performed using elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements. researchgate.net The electrical conductance studies confirmed the electrolytic nature of these complexes. researchgate.netuobaghdad.edu.iq
| Metal Ion (M) | General Formula | Proposed Geometry | Reference |
|---|---|---|---|
| Mn(II), Co(II), Zn(II), Cd(II), Hg(II) | Na3[M(CSA)2(L-Val)] | Octahedral | rjpbcs.comcambridge.org |
| Cr(III), Fe(III), Fe(II), Ni(II), Cu(II) | [M(5-CAS)2(L-Val)] | Octahedral | researchgate.netuobaghdad.edu.iq |
Beyond the specific examples above, this compound forms complexes with a variety of other metal ions. Research has detailed the synthesis of complexes with Mn(II), Co(II), Cd(II), and Hg(II) in mixed-ligand systems. cambridge.org Iron(III), a hard trivalent acid, is known to be strongly bound by oxyanions like the phenoxide and carboxylate groups present in 5-CSA. jcsp.org.pk Studies on mixed ligand complexes also include Cr(III) and Fe(II)/Fe(III). researchgate.netresearchgate.net
Furthermore, a series of metal-organic frameworks (MOFs) have been synthesized under hydrothermal conditions using this compound (H2L5) and 1,1'- (1,4-butanediyl)bis(imidazole) (biim-4) as ligands. acs.org This includes the zinc complex [Zn2(L5)2(biim-4)(H2O)] and the cadmium complex [Cd(HL5)2(biim-4)1.5]·H2O . acs.org These compounds demonstrate the role of 5-CSA in building extended, porous structures. acs.org
Supramolecular Assemblies Involving this compound Metal Complexes
The ability of this compound complexes to form larger, ordered structures through non-covalent interactions is a significant area of research. These supramolecular assemblies are typically driven by hydrogen bonding and π-π stacking interactions.
For instance, in the dinuclear copper complex [Cu2(μ-5-Cl-Sal)(5-Cl-HSal)2(Neo)2]·EtOH , strong intramolecular hydrogen bonds are observed, which, along with C–H···O interactions and π-π aromatic stacking between neocuproine ligands, result in the formation of a 3D supramolecular assembly in the solid state. mdpi.comsemanticscholar.org Similarly, dinuclear phenanthroline-copper(II) complexes containing 5-chlorobenzoate are linked into one-dimensional supramolecular chains through O-H···O hydrogen bonds. ebi.ac.uk
The formation of supramolecular structures is not limited to copper. Tungsten complexes of the type W(η2-Ph2C2)Cl3(Hsal-5-Cl) exist as hydrogen-bonded dimers in the solid state. acs.org These can further assemble into larger structures, such as a tetranuclear system organized around an 18-crown-6 (B118740) template, stabilized by hydrogen bonding and π-stacking of the salicylate (B1505791) ligands. acs.org
Structural Elucidation of this compound Coordination Compounds
The precise three-dimensional arrangement of atoms in this compound complexes is fundamental to understanding their properties. Various analytical techniques are employed to elucidate these structures.
Single-crystal X-ray diffraction is a powerful technique for determining the exact atomic and molecular structure of a crystal. Several metal complexes of this compound have been characterized using this method, revealing intricate coordination networks.
For instance, two transition metal complexes with this compound (H2L5), {[Pb(HL5)2(phen)(H2O)]·H2O}n (1) and [Zn2(HL5)4(bpp)2]n (2), where phen is 1,10-phenanthroline and bpp is 1,3-Di(4-pyridyl)propane, have been synthesized and their structures determined. inorgchemres.org Complex (1) crystallizes in the triclinic P-1 space group, while complex (2) adopts a monoclinic system with the space group C2/c. inorgchemres.org In another study, a binuclear cadmium complex, [Cd(5-ClHsal)2(2,2'-bipy)]2, was synthesized and its crystal structure was found to be monoclinic with the space group P21/c. asianpubs.org The analysis showed a binuclear structure where each cadmium atom is seven-coordinated. asianpubs.org
The crystal structures of two zinc(II) 5-chlorosalicylate complexes have also been determined. researchgate.net One complex, [Zn(5-ClC6H3-2-(OH)COO)2(ina)2(H2O)], where ina is isonicotinamide, crystallizes in the triclinic P-1 space group. researchgate.net The zinc atom in this complex is pentacoordinated. researchgate.net Similarly, organotin(IV) carboxylates with this compound have been synthesized and characterized, with the single-crystal XRD of one complex demonstrating a skew-trapezoidal geometry around the tin center. tandfonline.com
A lead(II) complex, [Pb(C7H4ClO3)2(C12H8N2)]n, shows a distorted pseudo-octahedral coordination geometry. iucr.org The polymeric structure is formed by bridging carboxylate oxygen atoms, creating chains. iucr.org Copper(II) complexes with this compound and neocuproine have also been structurally characterized, revealing monomeric, dimeric, and binuclear structures. mdpi.com For example, [Cu(H2O)(5-Cl-Sal)(Neo)] is monomeric with a deformed square pyramidal geometry around the copper atom. mdpi.com
Table 1: Crystallographic Data for Selected this compound Complexes
| Complex | Crystal System | Space Group | Key Structural Features | Reference |
| {[Pb(HL5)2(phen)(H2O)]·H2O}n | Triclinic | P-1 | - | inorgchemres.org |
| [Zn2(HL5)4(bpp)2]n | Monoclinic | C2/c | Distorted tetrahedron geometry around Zn(II). inorgchemres.org | inorgchemres.orginorgchemres.org |
| [Cd(5-ClHsal)2(2,2'-bipy)]2 | Monoclinic | P21/c | Binuclear structure; seven-coordinated Cd atom. asianpubs.org | asianpubs.org |
| [Zn(5-ClC6H3-2-(OH)COO)2(ina)2(H2O)] | Triclinic | P-1 | Pentacoordinated Zn atom. researchgate.net | researchgate.net |
| [Pb(C7H4ClO3)2(C12H8N2)]n | Triclinic | P1 | Pseudo-octahedral Pb(II); polymeric chains. iucr.org | iucr.org |
| [Cu(H2O)(5-Cl-Sal)(Neo)] | - | - | Monomeric; deformed square pyramid Cu(II). mdpi.com | mdpi.com |
Spectroscopic methods are crucial for characterizing the coordination environment of metal ions in this compound complexes.
FT-IR Spectroscopy: Infrared spectroscopy provides valuable information about the functional groups involved in coordination. In mixed ligand metal complexes of Cr(III), Fe(III), Ni(II), and Cu(II) with this compound and L-Valine, FT-IR studies confirmed the bidentate coordination of this compound through its hydroxyl (-OH) and carboxylate (-COO-) groups. researchgate.netuobaghdad.edu.iq The IR spectra of zinc(II) 5-chlorosalicylate complexes with various N-donor ligands also helped in determining the binding mode of the carboxylate anion. akjournals.com The difference in the asymmetric and symmetric stretching frequencies of the carboxylate group (Δ) is used to propose monodentate or bidentate coordination. akjournals.com For aluminium(III) porphyrin complexes with substituted salicylates, including 5-chlorosalicylate, the appearance of Al-O and Al-N stretching bands, along with shifts in the C=O and C-O bands, confirmed the axial ligation of the salicylate to the aluminum center. chesci.com
UV-Vis Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the complexes. For the mixed ligand complexes of Cr(III), Fe(III), Ni(II), and Cu(II), the electronic spectra, recorded in DMF, showed bands corresponding to ligand-to-metal charge transfer and d-d electronic transitions, which are characteristic of their respective geometries. researchgate.net
Table 2: Key FT-IR Spectral Bands (cm⁻¹) for a Representative this compound Complex
| Functional Group | Free Ligand (5-CSA) | Metal Complex | Interpretation | Reference |
| ν(OH) | 3232 (broad) | Shifted/disappeared | Involvement of hydroxyl group in chelation. | researchgate.net |
| νas(COO) | - | ~1640-1430 | Coordination of carboxylate group to metal ion. | chesci.com |
| νs(COO) | - | ~1430-1361 | Coordination of carboxylate group to metal ion. | researchgate.net |
| ν(M-O) | - | ~428-563 | Formation of metal-oxygen bond. | researchgate.net |
This compound can coordinate to metal ions in various ways due to the presence of both carboxylate and hydroxyl functional groups, which can be partially or fully deprotonated. inorgchemres.orginorgchemres.org
The carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand. inorgchemres.orginorgchemres.org For example, in the complex {[Pb(HL5)2(phen)(H2O)]·H2O}n, the carboxylate group of the coordinated 5-chlorosalicylate anion (HL5-) adopts a μ1−η1:η0 coordination fashion. inorgchemres.org In contrast, in [Zn2(HL5)4(bpp)2]n, the carboxylate groups exhibit a different μ1−η1:η1 mode. inorgchemres.org In some zinc(II) complexes, 5-chlorosalicylate acts as a unidentate ligand through a carboxylate oxygen atom. researchgate.net In a lead(II) polymer, the 5-chlorosalicylate ions are bidentate. iucr.org
The coordination geometry around the metal center is influenced by the nature of the metal ion, the co-ligands, and the reaction conditions. Distorted tetrahedral, inorgchemres.org pentacoordinated, researchgate.net distorted pseudo-octahedral, iucr.org and seven-coordinated geometries have all been observed in various this compound complexes. asianpubs.org In a binuclear copper(II) complex, one copper center has a deformed square pyramidal geometry, while the other is a deformed square bipyramid. mdpi.com
Physicochemical Investigations of this compound Metal Complexes
The physicochemical properties of these complexes, such as their electrical behavior, magnetic properties, and thermal stability, are directly related to their structures.
Electrical conductance measurements of mixed ligand metal complexes of Cr(III), Fe(III), Ni(II), and Cu(II) with this compound and L-Valine in DMF solution indicated their electrolytic nature. researchgate.netuobaghdad.edu.iq Magnetic susceptibility measurements for these complexes revealed that they are all paramagnetic. researchgate.netuobaghdad.edu.iq In a separate study involving a tetranuclear copper complex of a 5-chlorosalicylaldehyde (B124248) Schiff base, magnetic susceptibility measurements as a function of temperature indicated the presence of antiferromagnetic interactions within the molecule. google.com
Table 3: Magnetic Properties of Mixed Ligand Complexes of this compound
| Complex | Metal Ion | Magnetic Moment (µeff, B.M.) | Nature | Reference |
| [Cr(5-CSA)2(L-Val)] | Cr(III) | - | Paramagnetic | researchgate.net |
| [Fe(5-CSA)2(L-Val)] | Fe(III) | - | Paramagnetic | researchgate.net |
| [Ni(5-CSA)2(L-Val)] | Ni(II) | - | Paramagnetic | researchgate.net |
| [Cu(5-CSA)2(L-Val)] | Cu(II) | - | Paramagnetic | researchgate.net |
Note: Specific magnetic moment values were not provided in the abstract.
Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition of metal complexes. The thermal decomposition of zinc(II) 5-chlorosalicylate complexes with N-donor ligands is a multi-step process. akjournals.com For hydrated compounds, the first step involves the release of water molecules. akjournals.com The anhydrous compounds then typically decompose through the loss of the organic ligand, followed by the decomposition of the chlorosalicylic acid moiety, often with the release of chlorophenol and carbon monoxide. akjournals.com The final solid residue is generally the metal oxide, such as zinc oxide (ZnO). akjournals.comakjournals.com For the complex [Zn2(HL5)4(bpp)2]n, the final residual weight percentage was consistent with the formation of ZnO. inorgchemres.org The thermal decomposition of various Schiff base metal complexes, including those with cobalt(II) and nickel(II), has also been shown to yield pure metal oxides at high temperatures. imist.ma
Photophysical Properties of this compound Complexes
The incorporation of this compound into metal complexes gives rise to a variety of interesting photophysical behaviors, including fluorescence and phosphorescence. The nature of the emission is highly dependent on the choice of the central metal ion. Complexes with closed-shell transition metals such as Zn(II), Cd(II), and Pb(II) typically exhibit fluorescence, whereas complexes with lanthanide ions like Terbium(III) are known for their characteristic long-lived phosphorescence.
The solid-state photoluminescent properties of several coordination polymers featuring this compound have been investigated at room temperature. For instance, a Lead(II) complex with this compound (HL5⁻) and 1,10-phenanthroline, {[Pb(HL5)₂(phen)(H₂O)]·H₂O}n, displays a strong emission band with a maximum at 468 nm when excited at 395 nm. inorgchemres.orginorgchemres.org Similarly, a Zinc(II) complex incorporating this compound and 1,3-Di(4-pyridyl)propane, [Zn₂(HL5)₄(bpp)₂]n, shows an intense emission peak at 420 nm upon excitation at 352 nm. inorgchemres.orginorgchemres.org Another Zinc(II) complex, [Zn₂(L5)₂(biim-4)(H₂O)], where biim-4 is 1,1′-(1,4-butanediyl)bis(imidazole), exhibits a strong emission at 414 nm with an excitation maximum at 345 nm. acs.org A Cadmium(II) complex with a similar structure, [Cd(HL5)₂(biim-4)₁.₅]·H₂O, also displays strong luminescence, with an emission maximum at 412 nm upon excitation at 350 nm. acs.org
The observed emissions in these Zn(II), Cd(II), and Pb(II) complexes are primarily attributed to ligand-centered fluorescence. inorgchemres.orgacs.org The metal ions in these cases act as structural organizers, arranging the ligands in a way that can influence the emission properties, but the electronic transitions responsible for the fluorescence occur within the organic ligands themselves (intraligand charge transfer).
In contrast, lanthanide complexes containing this compound exhibit photophysical properties governed by the "antenna effect". rsc.orgresearchgate.netnih.gov In this mechanism, the organic ligand, in this case, 5-chlorosalicylate, absorbs ultraviolet radiation efficiently. rsc.orggoogle.com Following absorption, the ligand undergoes intersystem crossing to its triplet excited state. From this state, the energy is transferred intramolecularly to the f-orbitals of the lanthanide ion, such as Terbium(III). researchgate.netrsc.org The excited lanthanide ion then relaxes to its ground state by emitting light with its own characteristic sharp emission bands. mdpi.com
For Terbium(III) complexes, this process results in strong, long-lived green phosphorescence. bhu.ac.in The typical emission spectrum of a Terbium(III) complex, including terbium tris-5-chlorosalicylate, shows characteristic sharp peaks corresponding to the ⁵D₄ → ⁷F₋ (J = 6, 5, 4, 3) transitions, with the most intense peak usually being the ⁵D₄ → ⁷F₅ transition at approximately 544 nm. google.commdpi.com These complexes are characterized by long luminescence lifetimes, often in the range of hundreds of microseconds to milliseconds, which is a hallmark of phosphorescence from f-f transitions. psu.edu
Photophysical Data for this compound Metal Complexes
| Complex | Metal Ion | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Luminescence Type | Attribution |
|---|---|---|---|---|---|
| {[Pb(HL5)₂(phen)(H₂O)]·H₂O}n | Pb(II) | 395 | 468 | Fluorescence | Ligand-Centered inorgchemres.orginorgchemres.org |
| [Zn₂(HL5)₄(bpp)₂]n | Zn(II) | 352 | 420 | Fluorescence | Ligand-Centered inorgchemres.orginorgchemres.org |
| [Zn₂(L5)₂(biim-4)(H₂O)] | Zn(II) | 345 | 414 | Fluorescence | Ligand-Centered acs.org |
| [Cd(HL5)₂(biim-4)₁.₅]·H₂O | Cd(II) | 350 | 412 | Fluorescence | Ligand-Centered acs.org |
| Terbium tris-5-chlorosalicylate | Tb(III) | UV (Ligand Absorption) | ~489, 544, 585, 620 | Phosphorescence | Antenna Effect / Metal-Centered google.commdpi.com |
Biological and Pharmacological Research on 5 Chlorosalicylic Acid
Enzyme Inhibition and Modulation by 5-Chlorosalicylic Acid
This compound and its derivatives have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isozymes, specifically the cytosolic forms hCA I and hCA II. nih.gov Research has demonstrated that this compound is an effective inhibitor of both these isozymes.
In a study evaluating a series of salicylic (B10762653) acid derivatives, this compound displayed significant inhibitory activity against both hCA I and hCA II. nih.gov The 50% inhibitory concentration (IC50) values were determined to be 4.07 µM for hCA I and a more potent 0.72 µM for hCA II. nih.gov This positions this compound as a notably more effective inhibitor for hCA II compared to the parent compound, salicylic acid, which has IC50 values of 0.56 mM for hCA I and 0.68 mM for hCA II. nih.gov
The inhibitory constants (Ki) further confirm this activity. For this compound, the Ki has been reported in the micromolar range, highlighting its potential as a lead compound for developing more specific enzyme inhibitors. researchgate.net The data indicates that among various salicylic acid derivatives, those with moieties that acidify the hydroxyl (OH) and carboxyl (COOH) groups, such as the chlorine atom at the 5-position, exhibit enhanced inhibitory activity. researchgate.net
Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by Salicylic Acid Derivatives
The mechanism by which salicylic acid derivatives inhibit carbonic anhydrase has been elucidated through kinetic studies. Using Lineweaver-Burk plots, researchers have determined that most substituted phenols in this class, including this compound, act as noncompetitive inhibitors when 4-nitrophenyl acetate is used as the substrate. nih.gov Further investigation has also shown that this compound can exhibit uncompetitive inhibition against hCA I. researchgate.net This mode of inhibition suggests that the inhibitor does not bind to the same active site as the substrate but rather to the enzyme-substrate complex or a separate allosteric site.
Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. researchgate.netclinicaleducation.org The inhibition mechanism for many classes of inhibitors involves interaction with the zinc ion in the enzyme's active site. researchgate.net However, the noncompetitive or uncompetitive behavior of this compound suggests a different mechanism that does not involve direct competition with the substrate for the active site's catalytic zinc ion. nih.govresearchgate.net
Structure-activity relationship (SAR) studies of salicylic acid derivatives have provided insights into the chemical features that govern their inhibitory potency against carbonic anhydrases. A key finding is that the presence of electron-withdrawing groups on the benzene (B151609) ring enhances inhibitory activity. researchgate.net
Specifically, the substitution of a chlorine atom at the 5-position of salicylic acid, as seen in this compound, leads to a significant increase in inhibitory potency compared to the unsubstituted parent molecule. researchgate.net This is attributed to the acidifying effect of the chlorine moiety on the hydroxyl and carboxyl groups of the salicylate (B1505791) scaffold. researchgate.net This modification results in much stronger inhibition of both hCA I and hCA II. researchgate.net Similarly, other derivatives with electron-withdrawing groups, such as dinitrosalicylic acid, also show improved activity. nih.gov In contrast, the addition of an amino group at the C-5 position has been found to decrease activity, further underscoring the importance of the substituent's electronic properties. researchgate.net
Anti-inflammatory and Analgesic Mechanisms of this compound
The anti-inflammatory properties of salicylates are well-documented, and they are known to modulate various inflammatory pathways. A primary mechanism is the inhibition of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov Salicylates, as a class, are recognized for their ability to inhibit NF-κB activation. nih.govnih.gov
While direct studies on this compound's modulation of all inflammatory pathways are specific, research on related compounds provides context. For instance, 5-aminosalicylic acid (5-ASA), a structurally similar compound, is known to exert anti-inflammatory effects by activating the Nrf2-HO-1 pathway, which is involved in the antioxidant response. nih.gov 5-ASA has been shown to increase the levels of heme oxygenase-1 (HO-1) and nuclear Nrf2 in inflamed tissues. nih.gov This suggests that salicylates can influence multiple signaling cascades involved in the inflammatory response.
Derivatives of this compound have been specifically developed and studied as potent inhibitors of NF-κB. Research has shown that modifying salicylic acid by substituting chlorine at the 5-position and amidating the carboxylic group can additively enhance its NF-κB inhibitory activity.
One such derivative, 5-chlorosalicylamide (5-CSAM), demonstrated increased ability to suppress the expression of an NF-κB dependent gene. Further modifications to this structure led to the development of even more potent inhibitors. N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) and N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) were identified as particularly effective, with IC50 values for inhibiting NF-κB activity of 15 µM and 17 µM, respectively. These findings highlight that the this compound scaffold is a valuable base for creating potent inhibitors of the NF-κB pathway, which plays a critical role in the progression of inflammatory diseases.
Table 2: Inhibition of NF-κB Dependent Luciferase Activity by this compound Derivatives
Comparative Studies with Other Anti-inflammatory Agents
Research has explored the anti-inflammatory properties of this compound, often in comparison to other nonsteroidal anti-inflammatory drugs (NSAIDs). Studies have evaluated its effects alongside its major metabolite, meseclazone, and acetylsalicylic acid. One area of focus has been the comparison of their effects on in vitro and ex vivo platelet aggregation, a key process in inflammation and thrombosis. Additionally, comparative studies have investigated the gastric ulcerogenic effects of this compound against meseclazone and other NSAIDs following oral administration in rat models. These studies are crucial for understanding the compound's relative efficacy and potential side-effect profile within the broader class of salicylate-based anti-inflammatory agents.
Prostaglandin Production Inhibition
The anti-inflammatory effects of salicylates are closely linked to their ability to inhibit the production of prostaglandins, which are key mediators of inflammation. This compound, as a salicylate derivative, is understood to function through this general mechanism. Salicylates can competitively inhibit the formation of prostaglandins. This is achieved by modulating the enzymatic activity of cyclooxygenase (COX) enzymes, such as COX-1 and COX-2. These enzymes are critical for the synthesis of prostaglandin H2, a precursor for various other prostaglandins involved in inflammatory pathways. By inhibiting COX activity, this compound can effectively decrease the synthesis of these pro-inflammatory molecules.
Antimicrobial Activity of this compound and its Derivatives
Efficacy Against Gram-Positive and Gram-Negative Bacteria
This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been evaluated as an antibacterial agent for treating textiles, where it showed notable bactericidal properties. In comparative studies with other derivatives, the antibacterial reactivity was found to follow a specific order, with 5-bromosalicylic acid being more reactive, followed by salicylic acid, and then this compound. Further research into its metal complexes has involved testing against specific pathogenic strains, including the Gram-positive bacteria Bacillus and Staphylococcus, and the Gram-negative bacteria E. coli and Pseudomonas.
Table 1: Comparative Antibacterial Reactivity of Salicylic Acid Derivatives
| Compound | Relative Antibacterial Reactivity |
|---|---|
| 5-Bromosalicylic acid | Highest |
| Salicylic acid | High |
| This compound | Medium |
This table is based on findings from a study on antibacterial properties imparted to viscose fabrics.
Antibacterial Properties of this compound Metal Complexes
The antimicrobial potential of this compound can be significantly enhanced through the formation of metal complexes. Researchers have synthesized and characterized mixed ligand metal complexes using this compound as a primary ligand with metals such as Chromium (III), Iron (III), Nickel (II), and Copper (II). These complexes often exhibit greater antibacterial activity than the free ligand alone. The formation of these complexes is a promising strategy for developing new antimicrobial agents, as metal-containing compounds have shown a significantly higher hit rate against critical bacterial and fungal pathogens compared to purely organic molecules in large-scale screenings. The agar diffusion method is commonly used to study the antibacterial activity of these complexes against various pathogenic bacteria.
Table 2: Bacteria Tested with this compound Metal Complexes
| Bacterial Type | Species |
|---|---|
| Gram-Negative | E. coli |
| Gram-Negative | Pseudomonas |
| Gram-Positive | Bacillus |
This table lists pathogenic bacteria against which mixed ligand complexes of this compound have been tested.
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for this compound and its derivatives are multifaceted and characteristic of phenolic compounds. While detailed pathways specific to this compound are a subject of ongoing research, the general mechanisms for antimicrobial agents involve several targets within the microbial cell. These typically include the disruption of the cell wall or cell membrane, inhibition of essential enzymes, interference with protein synthesis, or inhibition of nucleic acid synthesis. For salicylates, the ability to interfere with microbial processes is a key aspect of their antiseptic and bactericidal properties.
Receptor Binding and Protein Interactions of this compound
A primary mode of interaction for this compound at the molecular level is its function as a chelating agent, particularly with metal ions. In the formation of the metal complexes discussed previously, this compound typically acts as a bidentate ligand. The binding to the central metal ion occurs through the oxygen atoms of the hydroxyl (-OH) and carboxylate (-COO-) groups. This coordination chemistry is a fundamental aspect of its protein and receptor interaction profile, demonstrating its ability to bind to metal centers within larger biological molecules or to form distinct bioactive complexes. The study of how small molecules modulate protein-protein interactions is a growing field, and the ability of compounds like this compound to form stable complexes is a key area of investigation.
Binding Affinity to Salicylic Acid-Binding Protein 3 (SABP3)
Research into the molecular interactions of salicylic acid (SA) analogs has provided insights into their biological activity. Salicylic Acid-Binding Protein 3 (SABP3), identified as a chloroplast carbonic anhydrase in tobacco, is a key protein in the SA-mediated signaling pathway involved in plant defense responses. ebi.ac.ukderangedphysiology.comnist.gov Studies have demonstrated that SABP3 binds to SA with a moderate affinity, showing an apparent dissociation constant (Kd) of 3.7 μM. ebi.ac.uknist.gov
Competition binding assays were performed to compare the binding affinity of SABP3 for biologically active and inactive analogs of salicylic acid. ebi.ac.ukmdpi.com These experiments revealed that this compound, a biologically active analog, exhibits a high binding affinity for SABP3, similar to that of salicylic acid itself. ebi.ac.ukmdpi.com In contrast, biologically inactive analogs, such as 4-hydroxybenzoic acid and 4-aminosalicylic acid, did not effectively compete with salicylic acid for binding to SABP3, even at concentrations up to a 1,000-fold molar excess. ebi.ac.ukmdpi.com This strong correlation between binding affinity and biological activity suggests that the interaction with SABP3 is a crucial factor for the function of these compounds in inducing defense-related gene expression and resistance. ebi.ac.ukmdpi.com
Table 1: Comparative Binding Affinity of Salicylic Acid Analogs to SABP3
| Compound | Biological Activity Status | Binding Affinity to SABP3 |
|---|---|---|
| Salicylic Acid | Active | High |
| This compound | Active | High ebi.ac.ukmdpi.com |
| 2,6-dihydroxybenzoic acid | Active | High ebi.ac.ukmdpi.com |
| 4-hydroxybenzoic acid | Inactive | Low / No Competition ebi.ac.ukmdpi.com |
Interaction with Human Serum Albumin
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a critical role in the transport and disposition of numerous endogenous and exogenous compounds, including a wide variety of drugs. mdpi.com The binding of a drug to HSA can significantly influence its pharmacokinetic and pharmacodynamic properties, affecting its distribution, metabolism, and efficacy. mdpi.com
While the interaction of many drugs with HSA has been extensively studied, specific research detailing the binding of this compound to Human Serum Albumin is limited in the available scientific literature. Generally, HSA has a remarkable capacity to bind aromatic and heterocyclic ligands, particularly those with acidic properties, within specific hydrophobic pockets. nih.gov Given its structural similarity to salicylic acid, which is a known ligand for HSA, it is anticipated that this compound would also bind to the protein, likely through a combination of hydrophobic and electrostatic interactions. However, without specific studies, parameters such as the binding constant (KA) and the precise nature of the interaction remain undetermined.
Investigation of Drug-Protein Binding Sites
Human Serum Albumin possesses two principal high-affinity binding sites for heterocyclic and aromatic ligands, commonly referred to as Sudlow's Site I (in subdomain IIA) and Site II (in subdomain IIIA). nih.gov The characterization of a drug's binding site on HSA is crucial for understanding its pharmacology and potential interactions with other substances.
There is a lack of specific experimental data identifying the primary binding site of this compound on Human Serum Albumin. For structurally related compounds, such as other non-steroidal anti-inflammatory drugs (NSAIDs) and various acidic molecules, binding is often localized to one of these specific sites. For example, many larger anionic heterocyclic drugs bind to Site I, while aromatic carboxylates often show a preference for Site II. The binding of chlorogenic acid has been located to subdomain IIA (Site I), whereas ferulic acid primarily binds in subdomain IIIA (Site II). nih.gov Based on its structure as an aromatic carboxylic acid, this compound would likely bind to one of these established sites, but definitive identification requires further investigation through techniques such as fluorescence spectroscopy, equilibrium dialysis, or X-ray crystallography.
Metabolomic Studies of this compound
Role as a Metabolite of Niclosamide (B1684120)
Niclosamide is an anthelmintic drug used to treat various tapeworm infections. biosynth.comnih.gov Metabolic studies have clearly identified this compound as one of the two main metabolites of niclosamide. biosynth.comwikipedia.org The metabolism of niclosamide involves a phase I hydrolytic cleavage of the amide bond that links the two aromatic rings of the parent molecule. biosynth.com This enzymatic hydrolysis results in the formation of this compound and 2-chloro-4-nitroaniline (B86195). biosynth.comwikipedia.org The identification of this compound as a breakdown product of niclosamide is consistent across multiple studies and is a recognized metabolic pathway for this drug. biosynth.comwikipedia.orga2bchem.com
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Salicylic Acid |
| Salicylic Acid-Binding Protein 3 (SABP3) |
| 2,6-dihydroxybenzoic acid |
| 4-hydroxybenzoic acid |
| 4-aminosalicylic acid |
| Human Serum Albumin (HSA) |
| Chlorogenic acid |
| Ferulic acid |
| Acetylsalicylic acid (Aspirin) |
| Salicyluric acid |
| Salicyl phenolic glucuronide |
| Salicyl acyl glucuronide |
| Gentisic acid |
| Niclosamide |
Toxicological and Ecotoxicological Investigations of 5 Chlorosalicylic Acid
Genotoxicity and Mutagenicity Assessments
The potential for a chemical to induce genetic mutations is a critical aspect of its toxicological profile, often serving as an indicator for long-term health risks.
Mutagenic Potential in Bacterial Assays (e.g., Salmonella typhimurium)
5-Chlorosalicylic acid has been evaluated for its mutagenic activity using the Salmonella typhimurium assay, also known as the Ames test. This reverse mutation assay is a standard method for detecting the ability of a chemical to cause mutations in the DNA of this bacterial strain.
In a study investigating potential metabolites of the drug Niclosamide (B1684120), this compound was tested for mutagenicity. The results demonstrated a non-mutagenic response in the Salmonella typhimurium assay. thermofisher.com This finding is corroborated by safety data sheets for the compound, which also report a negative result in the Ames test. sigmaaldrich.com
| Assay | Test Organism | Result | Source |
|---|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Non-mutagenic | thermofisher.com |
Implications for Carcinogenicity
Based on the available genotoxicity data, this compound is not classified as a carcinogen. Regulatory and scientific bodies such as the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have not identified it as a probable, possible, or confirmed human carcinogen. sigmaaldrich.com The negative outcome in the Ames test supports the assessment that the compound does not possess DNA-modifying capabilities that are often linked to carcinogenesis. sigmaaldrich.com
Mammalian Toxicity Studies
Investigations into the effects of this compound on mammalian systems have been conducted through both in vitro cell line experiments and in vivo animal models to determine its cytotoxic and acute toxic potentials.
Cytotoxicity in Human Cell Lines (e.g., Caco-2, SH-SY5Y)
The cytotoxicity of this compound has been assessed in human cell lines, including the human epithelial colorectal adenocarcinoma (Caco-2) cells and the human neuroblastoma (SH-SY5Y) cells. These studies are crucial for understanding the compound's potential impact on specific cell types, such as those in the intestine and nervous system.
In a comparative study of nine haloaromatic disinfection byproducts, this compound demonstrated the lowest cytotoxicity against both Caco-2 and SH-SY5Y cell lines among the compounds tested. The rank order of cytotoxicity against Caco-2 cells was: 2,4,6-triiodophenol (B146134) ≅ 2,5-dibromohydroquinone (B82636) > 2,4,6-tribromophenol (B41969) > 3,5-dibromo-4-hydroxybenzaldehyde (B181551) ≅ 2,4,6-trichlorophenol (B30397) > 4-chlorophenol (B41353) ≅ 3,5-dibromo-4-hydroxybenzoic acid > 2,6-dichlorophenol (B41786) > this compound. A similar pattern was observed for the SH-SY5Y cells.
| Cell Line | Description | Relative Cytotoxicity | Source |
|---|---|---|---|
| Caco-2 | Human Epithelial Colorectal Adenocarcinoma | Lowest among 9 tested haloaromatic compounds | |
| SH-SY5Y | Human Neuroblastoma | Lowest among 9 tested haloaromatic compounds |
In Vivo Toxicity Studies in Animal Models
Acute toxicity studies in animal models provide data on the potential for harm from a single exposure to a substance. For this compound, these studies have established key toxicity values.
| Test Animal | Route of Administration | Toxicity Value | Source |
|---|---|---|---|
| Rat | Oral | LD50 = 250 mg/kg | coleparmer.com |
| Mouse | Intraperitoneal | LDLo = 250 mg/kg | thegoodscentscompany.com |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LDLo (Lowest Published Lethal Dose) is the lowest dose reported to have caused death in a specific animal model.
Environmental Fate and Ecotoxicology
Understanding the environmental behavior of this compound is essential for evaluating its ecological impact. This includes its persistence, mobility, and toxicity to aquatic organisms.
The compound is soluble in water, which suggests it is likely to be mobile in soil and may spread in water systems. thermofisher.com Consequently, its potential for bioaccumulation is considered unlikely, and persistence in the environment is not expected. thermofisher.com
Studies on its biodegradability have shown that certain bacteria can utilize this compound as a carbon and energy source. A strain of Bacillus brevis isolated from a river was found to degrade it through a pathway involving a specific 5-chlorosalicylate 1,2-dioxygenase. nih.gov Similarly, Pseudomonas sp. strain MT1 can degrade 5-chlorosalicylate via 4-chlorocatechol (B124253) and maleylacetate. nih.gov
In terms of aquatic toxicity, a study on Daphnia pulex (water flea) established an EC50 value of >100 mg/L over a 96-hour period. sigmaaldrich.com Some safety assessments note that the compound may cause long-lasting harmful effects to aquatic life. scbt.com
| Aspect | Finding | Source |
|---|---|---|
| Mobility in Soil | Water soluble, likely highly mobile in soils | thermofisher.com |
| Biodegradation | Degradable by Bacillus brevis and Pseudomonas sp. | nih.govnih.gov |
| Aquatic Toxicity | EC50 > 100 mg/l (96h, Daphnia pulex) | sigmaaldrich.com |
Degradation Pathways in Aquatic Environments
The degradation of this compound (5-CSA) in aquatic environments can occur through processes such as photolysis. When exposed to simulated solar light, aqueous this compound undergoes photolysis, leading to its degradation. nih.gov One of the main initial photoproducts of this process is dihydroxybenzoic acid (DHBA). nih.gov
Further investigation into the photolysis of 5-CSA and its photoproduct, DHBA, reveals a complex degradation pathway. High-resolution liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) have been used to identify approximately 40 different photoproducts. These products range in size from C1 to C19 molecules and include a variety of chemical structures such as a dihydroxycyclopentadienic acid, which is a result of ring contraction, as well as numerous carbonyls and carboxylic acid derivatives. nih.gov
The process of photolysis leads to significant mineralization of this compound, with reports indicating a 51-90% reduction in total organic carbon (TOC). nih.gov During this process, hydroxyl radicals (OH) are generated. nih.gov The degradation of 5-CSA is an example of the broader processes that substituted phenols, which are common components of dissolved organic matter and humic substances, may undergo in aqueous environments when exposed to light. nih.gov
The degradation of this compound can also be influenced by the presence of photocatalysts. For instance, the use of an iron(III) phthalocyanine-modified titanium dioxide (FeIIIPc/TiO2) photocatalyst has been shown to enhance the photodegradation of organic pollutants, including salicylic (B10762653) acid, a related compound. acs.org
Biotransformation and Microbial Metabolism
The biotransformation of this compound (5-CSA) is a key process in its environmental fate and is primarily carried out by microorganisms. Several bacterial strains have been identified that can metabolize and degrade this compound, often utilizing it as a sole source of carbon.
One notable example is Pseudomonas sp. strain MT1, which is capable of degrading both 4-chlorosalicylate and 5-chlorosalicylate. nih.gov This strain employs a novel pathway that proceeds via the formation of 4-chlorocatechol and maleylacetate. nih.gov The degradation pathway in Pseudomonas sp. MT1 involves a series of enzymatic reactions catalyzed by enzymes from both the 3-oxoadipate (B1233008) and the chlorocatechol pathways. nih.gov Key enzymes in this process include catechol 1,2-dioxygenase and muconate cycloisomerase. nih.gov The muconate cycloisomerase in this strain is specialized for the conversion of 3-chloromuconate. nih.gov
Another strain, Pseudomonas sp. WR4016, a hybrid strain, was adapted to grow on increasing concentrations of 5-chlorosalicylate over a period of nine months. This adaptation led to the isolation of derivative strains (WR4017, WR4018, and WR4019) that exhibited higher growth rates and increased tolerance to the substrate. nih.gov The improved degradation capability was not due to structural changes in the key enzymes but rather a balanced overproduction of salicylate (B1505791) hydroxylase and catechol 1,2-dioxygenase. This balanced production prevents the accumulation of toxic chlorocatechols. nih.gov
The metabolism of 5-CSA often involves its conversion to chlorocatechols. nih.govepa.gov The degradation of chlorobenzoic acids, a related class of compounds, can proceed through different routes, one of which involves the formation of chlorosalicylic acid. epa.gov The initial step in the degradation of 5-chlorosalicylate by some bacteria is catalyzed by salicylate 1-hydroxylase, which oxidizes it to 5-chlorocatechol. asm.org
The table below summarizes the key microorganisms and enzymes involved in the biotransformation of this compound.
| Microorganism | Key Intermediate(s) | Key Enzymes |
| Pseudomonas sp. strain MT1 | 4-chlorocatechol, 3-chloromuconate, maleylacetate | Catechol 1,2-dioxygenase, Muconate cycloisomerase, trans-Dienelactone hydrolase, Maleylacetate reductase |
| Pseudomonas sp. WR4016 and derivative strains | Chlorocatechols | Salicylate hydroxylase, Catechol 1,2-dioxygenase |
| Bradyrhizobium sp. strain JS329 | 5-chlorocatechol | Salicylate 1-hydroxylase |
Ecotoxicity to Aquatic Organisms and Ecosystems
The ecotoxicity of this compound (5-CSA) has been evaluated in various aquatic organisms, providing insights into its potential impact on aquatic ecosystems.
Studies on the acute toxicity of 5-CSA to the freshwater crustacean Daphnia magna have been conducted. One study reported an EC50 (median effective concentration) for Daphnia pulex of greater than 100 mg/L over a 96-hour exposure period. sigmaaldrich.com Another source indicates that the acute toxicity of chemical compounds to Daphnia magna can be a useful indicator for prescreening chemical toxicity. nih.gov The toxicity of benzoic acid derivatives to Daphnia magna is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov
The toxicity of 5-CSA has also been investigated in algae. In a study comparing the toxicity of various halophenolic disinfection byproducts (DBPs) to the marine alga Tetraselmis marina, this compound was included among the tested compounds. researchgate.net The study highlighted that halophenolic DBPs, as a group, generally exhibited higher toxicity than haloaliphatic ones. researchgate.net Another study on the green alga Chlorella vulgaris examined the toxicological effects of chlorophenols, a related class of compounds, and found that toxicity was influenced by factors such as pH and the presence of humic acid. nih.gov
Research has also touched upon the toxicity of 5-CSA in the context of its formation as a metabolite. For instance, the anti-helminthic drug niclosamide can be metabolized into this compound and 2-chloro-4-nitroaniline (B86195). nih.govplos.org While 2-chloro-4-nitroaniline was found to be mutagenic in Salmonella typhimurium, this compound showed a non-mutagenic response in the same assay. nih.gov
The following table presents available ecotoxicity data for this compound on aquatic organisms.
| Organism | Test Type | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Daphnia pulex (Water flea) | Acute | EC50 | > 100 | 96 h | sigmaaldrich.com |
| Tetraselmis marina (Marine alga) | Acute | - | - | - | researchgate.net |
- Data not specified in the provided context.
Analytical and Spectroscopic Characterization of 5 Chlorosalicylic Acid
Chromatographic Methods for 5-Chlorosalicylic Acid Analysis
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For this compound, liquid chromatography methods are particularly prevalent.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used to separate, identify, and quantify each component in a mixture. wikipedia.org It is widely employed to assess the purity of this compound. The principle involves pumping a solvent mixture (the mobile phase) at high pressure through a column packed with an adsorbent material (the stationary phase). wikipedia.org Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase (commonly C18) and a polar mobile phase, is the most common mode for this analysis. wikipedia.org
Suppliers and researchers report high purity levels for this compound, often exceeding 98%, as determined by HPLC analysis. ruifuchemical.comebay.com For instance, certificates of analysis for commercial-grade this compound often specify a purity of greater than 95% or 99% when measured by HPLC. ruifuchemical.comlgcstandards.com This confirms the efficacy of HPLC as a reliable method for quality control and purity verification of the compound.
Table 1: Purity of this compound Determined by HPLC
| Purity Level | Analysis Method | Source Reference |
|---|---|---|
| >99.0% | HPLC | Ruifu Chemical ruifuchemical.com |
| >95% | HPLC Purity | LGC Standards lgcstandards.com |
| 98% | Assay (HPLC) | eBay Seller ebay.com |
For detecting minute quantities of this compound, especially in complex matrices like environmental water samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netresearchgate.netsnu.ac.kr This powerful technique combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by tandem mass spectrometry. researchgate.netnih.gov
Studies have successfully developed and applied LC-MS/MS methods to quantify this compound as a degradation product of pharmaceuticals like niclosamide (B1684120). researchgate.netresearchgate.net The method typically employs an electrospray ionization (ESI) source, often in negative ion mode, which is more sensitive for acidic compounds like this compound. vliz.bersc.org Researchers have demonstrated that using methanol (B129727) as a mobile phase solvent is superior to acetonitrile (B52724) for both separation and sensitivity, yielding significantly lower limits of quantification (LLoQs). researchgate.netrsc.org The technique is sensitive enough to detect the compound at nanogram per liter (ng/L) levels in wastewater and drinking water. researchgate.netvliz.beescholarship.org
Table 2: LC-MS/MS Parameters for Trace Detection of this compound
| Parameter | Value | Details | Reference |
|---|---|---|---|
| Ionization Mode | Negative Electrospray (ESI-) | More sensitive for acidic compounds. | snu.ac.krvliz.bersc.org |
| Precursor Ion [M-H]⁻ | 171 | Represents the deprotonated molecule. | researchgate.netrsc.org |
| Product Ion | 127 | Resulting from fragmentation of the precursor ion. | researchgate.net |
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy involves the interaction of electromagnetic radiation with matter, providing fundamental information about molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. univr.it Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra are used to confirm the identity and structure of this compound. lgcstandards.comebi.ac.uk
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. srce.hr For this compound, the aromatic protons and carbons show distinct signals (chemical shifts) that are influenced by the positions of the chloro, hydroxyl, and carboxylic acid functional groups on the benzene (B151609) ring. The structure is unequivocally confirmed through analysis of chemical shifts, coupling constants, and connectivities observed in various 1D and 2D NMR experiments. ebi.ac.uksrce.hr
Table 3: Predicted ¹H and ¹³C NMR Signals for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~11.0 | Singlet | -COOH proton |
| ¹H | ~10.5 | Singlet | -OH proton |
| ¹H | ~7.8 | Doublet | Aromatic proton ortho to -COOH |
| ¹H | ~7.4 | Doublet of doublets | Aromatic proton meta to -COOH and -Cl |
| ¹H | ~7.0 | Doublet | Aromatic proton ortho to -OH |
| ¹³C | ~170 | Singlet | Carboxyl carbon (-COOH) |
| ¹³C | ~160 | Singlet | Carbon attached to -OH |
| ¹³C | ~118-135 | Multiple signals | Aromatic carbons |
| ¹³C | ~125 | Singlet | Carbon attached to -Cl |
Note: Predicted values are based on standard chemical shift tables and data for similar compounds. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. jlu.edu.cn The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺˙ corresponding to its molecular weight (172.56 g/mol ). chemicalbook.comnih.gov
The fragmentation pattern provides valuable structural information. Key fragments for carboxylic acids often include the loss of a hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org For this compound, prominent peaks in the mass spectrum are observed at m/z values of 154 (loss of H₂O) and 126 (loss of CO₂ from the previous fragment). nih.gov The presence of chlorine is confirmed by the characteristic isotopic pattern of the molecular ion and its fragments, showing an M+2 peak with approximately one-third the intensity of the main peak.
Table 4: Key Mass Spectrometry Fragments of this compound
| m/z | Proposed Fragment | Description | Reference |
|---|---|---|---|
| 172/174 | [C₇H₅ClO₃]⁺˙ | Molecular Ion (M⁺˙) | chemicalbook.comnih.gov |
| 154/156 | [C₇H₃ClO₂]⁺˙ | Loss of H₂O from molecular ion | nih.gov |
| 126/128 | [C₆H₃ClO]⁺˙ | Loss of CO from the m/z 154 fragment | nih.gov |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule. americanpharmaceuticalreview.comfrontiersin.org Both FT-IR and FT-Raman spectra of this compound have been recorded and analyzed. ebi.ac.ukresearchgate.netahievran.edu.tr
The IR spectrum is particularly useful for identifying characteristic vibrations of the hydroxyl (-OH) and carbonyl (C=O) groups. A broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch are typically observed. The intramolecular hydrogen bond between the hydroxyl and carbonyl groups influences the position of these bands. ebi.ac.ukresearchgate.net Raman spectroscopy provides complementary information, especially for the aromatic ring vibrations and the C-Cl bond. researchgate.netahievran.edu.tr Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the observed vibrational frequencies to specific atomic motions within the molecule. researchgate.netahievran.edu.tr
Table 5: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Reference |
|---|---|---|---|
| ~3400-2500 | O-H stretch (carboxylic acid, broad) | IR | researchgate.netnist.gov |
| ~3200 | O-H stretch (phenol) | IR | researchgate.net |
| ~1650-1700 | C=O stretch (carboxylic acid) | IR/Raman | researchgate.netnist.gov |
| ~1600, ~1480 | C=C stretch (aromatic ring) | IR/Raman | researchgate.net |
| ~1200-1300 | C-O stretch | IR/Raman | researchgate.net |
| ~700-850 | C-H bend (out-of-plane) | IR | researchgate.net |
Table 6: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Niclosamide |
UV-Visible Absorption and Fluorescence Spectroscopy
The photophysical properties of this compound (5ClSA) have been investigated through steady-state absorption (UV-Visible) and emission (fluorescence) spectroscopy. These studies provide insights into the electronic transitions and the influence of the chlorine substituent on the molecule's behavior compared to its parent molecule, salicylic (B10762653) acid. researchgate.netrsc.org
A noteworthy characteristic of this compound is the occurrence of an excited-state intramolecular proton transfer (ESIPT) reaction. researchgate.netrsc.orgnih.gov This process is indicated by a large Stokes-shifted emission band, which shows negligible dependency on the polarity of the solvent. researchgate.netrsc.org The ESIPT process is, however, less favorable in 5ClSA compared to salicylic acid due to a reduction in the strength of the ground-state intramolecular hydrogen bond. rsc.orgnih.gov
The absorption and fluorescence characteristics of this compound are influenced by the solvent environment. In cyclohexane, a nonpolar solvent, the maximum absorbance (λmax) is observed at 312 nm, while in water, a polar solvent, it shifts to 300 nm. docsity.com This shift highlights the interaction between the solute and the solvent molecules. docsity.com The presence of various ground-state species of this compound has been confirmed through detailed investigations in different solvents and through variations in pH. researchgate.netrsc.org
The fluorescence lifetime of this compound has been reported to be approximately 4.2 ns. This is longer than that of 3,5,6-trichlorosalicylic acid (~2.5 ns), with the difference attributed to enhanced intersystem crossing caused by the additional chlorine substituents in the trichloro-derivative.
Below are tables summarizing the UV-Visible absorption and fluorescence data for this compound in different solvents.
Table 1: UV-Visible Absorption Data for this compound
| Solvent | Absorption Maximum (λmax) (nm) |
| Cyclohexane | 312 docsity.com |
| Water | 300 docsity.com |
Table 2: Fluorescence Data for this compound
| Parameter | Value |
| Fluorescence Lifetime (τ) | ~4.2 ns |
A detailed photophysical study has been conducted on this compound using steady-state absorption, emission, and time-resolved fluorescence spectroscopy, comparing its properties to salicylic acid. researchgate.netrsc.org The investigation into the impact of chlorine substitution on the photophysics of salicylic acid has been extended to other chlorinated derivatives as well. researchgate.net
Computational Chemistry and Molecular Modeling Studies of 5 Chlorosalicylic Acid
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in elucidating the electronic structure and photophysical properties of 5-Chlorosalicylic acid (5ClSA). rsc.orgresearchgate.net These computational methods provide insights that are consistent with and supportive of experimental findings. rsc.org
Researchers have employed ab initio Hartree-Fock (HF) and DFT methods to investigate the molecule's behavior. rsc.orgresearchgate.net A key area of focus has been the evaluation of the potential energy surfaces for the ground state (S₀) and the first excited singlet state (S₁) along the proton transfer coordinate. rsc.orgresearchgate.net These calculations offer robust theoretical backing for the occurrence of an Excited-State Intramolecular Proton Transfer (ESIPT) process, while also explaining the absence of a ground-state intramolecular proton transfer (GSIPT). rsc.orgresearchgate.net
For instance, calculations using DFT with the B3LYP functional and a 6-31++G(d,p) basis set have been used to determine vertical excitation energies. researchgate.net By adding these TD-DFT calculated energies to the ground-state potential energy curves, the potential energy profile for the excited state can be constructed, revealing the energetics of the ESIPT mechanism. researchgate.net Studies comparing 5ClSA to its parent molecule, salicylic (B10762653) acid (SA), have shown that the chlorine substitution impacts the intramolecular hydrogen bond strength and the charge density at the carboxylic acid group, which are critical factors in the proton transfer process. rsc.orgresearchgate.net
| Computational Method | Application in this compound Studies | Key Findings |
| Density Functional Theory (DFT) | Calculation of ground state (S₀) potential energy surface, geometry optimization, and electronic properties. rsc.orgresearchgate.net | Confirms the stability of the primary form of 5ClSA in the ground state and provides insights into the strength of the intramolecular hydrogen bond. rsc.org |
| Time-Dependent DFT (TD-DFT) | Calculation of vertical excitation energies and construction of the first excited state (S₁) potential energy surface. researchgate.net | Models the energy profile for the ESIPT process, helping to determine the energy barrier for the proton transfer in the excited state. researchgate.net |
| Hartree-Fock (HF) | Used alongside DFT for comparative quantum chemical calculations of the ground and excited states. rsc.orgresearchgate.net | Provides results consistent with DFT, supporting the conclusions about the ESIPT mechanism in 5ClSA. rsc.org |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound or its derivatives, to a biological target, typically a protein. These studies are crucial for understanding potential mechanisms of action and for rational drug design.
One study investigated the interaction of the this compound anion with the transport protein Bovine Serum Albumin (BSA). nih.gov Using a blind docking simulation, the research identified the probable binding location of the 5ClSA anion within the hydrophobic subdomain IIA of the protein. nih.gov This type of simulation explores the entire protein surface to find the most favorable binding sites without prior assumptions. nih.gov
In other research, derivatives of this compound have been the focus of docking studies. A series of salicylanilide (B1680751) N-alkylcarbamates, synthesized from this compound, were docked into the active site of acetylcholinesterase (AChE) to investigate their inhibitory activity. mdpi.com The simulations revealed that these derivatives could fold deep within the enzyme's gorge, interacting with key residues near the catalytic triad (B1167595) and the oxyanion hole. mdpi.com
Furthermore, benzoyl derivatives of this compound were included in a study that performed molecular docking on the enzyme cyclooxygenase-1 (COX-1). fip.orgfip.org This research aimed to design new acyl salicylic acid derivatives as selective COX-1 inhibitors, demonstrating that these compounds could achieve a higher in silico affinity for the target than aspirin. fip.org
| Ligand | Protein Target | Simulation Type | Key Findings |
| This compound anion | Bovine Serum Albumin (BSA) | Blind Docking | The probable binding site was identified as the hydrophobic subdomain IIA. nih.gov |
| Salicylanilide N-alkylcarbamates (derived from 5ClSA) | Acetylcholinesterase (AChE) | Molecular Docking | Ligands folded within the active site gorge, interacting with the catalytic triad and oxyanion hole. mdpi.com |
| Benzoyl derivatives of this compound | Cyclooxygenase-1 (COX-1) | Molecular Docking | Derivatives displayed higher in silico binding affinity than the reference compound, aspirin. fip.orgfip.org |
| Acridine-5-chlorosalicylate salt | N/A (Crystal structure) | Intermolecular Interaction Study | Investigation of salt formation and hydrogen-bonding patterns. sciencegate.app |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By identifying key physicochemical descriptors, QSAR models can predict the activity of new, unsynthesized molecules.
Derivatives of this compound have been included in QSAR studies to guide the design of more potent therapeutic agents. In one such study, three benzoyl derivatives of this compound were part of a larger set of fourteen acyl salicylic acid derivatives analyzed for their COX-1 inhibitory activity. fip.org Using the Hansch QSAR method and multiple linear regression (MLR) analysis, a model was developed that linked the compounds' pain-inhibitory action to specific physicochemical properties. fip.orgfip.org
The resulting QSAR model indicated that hydrophobicity, represented by LogP (the logarithm of the partition coefficient), and the total molecular energy (Etotal) were significant contributors to the biological activity. fip.orgfip.org The model suggested that increasing the total energy of the molecule, which can indicate higher reactivity, could lead to increased activity, although the effect of hydrophobicity was more pronounced. fip.org This allows for the design of new derivatives by predicting their bioactivity before synthesis, minimizing trial and error. fip.org
In a different context, this compound itself was included in a data set for building a QSAR model to predict the acute toxicity of various phenol (B47542) derivatives. ajrconline.org
| QSAR Model Parameter | Description | Contribution to Activity (COX-1 Inhibition) |
| Dependent Variable | pD2 (negative logarithm of 1/ED50) | This represents the measured pain-inhibitory activity of the compounds. fip.org |
| Independent Variable (Descriptor) | LogP (Hydrophobicity) | The model showed that hydrophobicity is a key contributor to the inhibitory action. fip.orgfip.org |
| Independent Variable (Descriptor) | Etotal (Total Molecular Energy) | An increase in Etotal was found to increase activity, suggesting molecular instability/reactivity is favorable for interaction. fip.org |
Analysis of Excited-State Intramolecular Proton Transfer (ESIPT) Photophysics
The photophysics of this compound are characterized by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgnih.gov This process involves the transfer of a proton from the phenolic hydroxyl group to the carbonyl oxygen of the carboxylic acid group upon photoexcitation. A hallmark of ESIPT is the observation of a large Stokes shift, which is a significant difference between the maximum wavelengths of absorption and emission. rsc.orgresearchgate.net 5ClSA exhibits this characteristic large Stokes-shifted emission band, and its position shows negligible dependency on solvent polarity, a key signature of the ESIPT reaction. rsc.orgebi.ac.uk
Detailed photophysical studies, combining steady-state absorption, emission, and time-resolved fluorescence spectroscopy with quantum chemical calculations, have been conducted on 5ClSA. rsc.org These studies have compared its behavior to the parent molecule, salicylic acid (SA), revealing that the ESIPT process is less favorable in 5ClSA. rsc.orgebi.ac.uk
The reduced efficiency of ESIPT in this compound is attributed to two main factors identified through both experimental and computational analyses:
A reduction in the strength of the ground-state intramolecular hydrogen bond due to the electron-withdrawing nature of the chlorine substituent. rsc.orgebi.ac.uk
An increase in the energy barrier for the proton transfer to occur in the excited state compared to salicylic acid. rsc.orgebi.ac.uk
Theoretical calculations support these findings by showing that the potential energy surfaces of the ground (S₀) and first excited (S₁) states are consistent with the experimental observations of an operative ESIPT but an inoperative ground-state proton transfer. rsc.orgresearchgate.net
| Photophysical Property | Observation for this compound | Interpretation |
| Stokes Shift | A large Stokes-shifted emission band is observed. rsc.orgresearchgate.net | This is a primary spectroscopic signature of an Excited-State Intramolecular Proton Transfer (ESIPT) reaction. rsc.org |
| Solvatochromism | The emission maximum shows negligible dependency on solvent polarity. rsc.orgebi.ac.uk | Indicates that the emitting species is the proton-transferred keto tautomer, characteristic of ESIPT. nih.gov |
| Comparison to Salicylic Acid | The ESIPT reaction is less favorable in 5ClSA. rsc.orgebi.ac.uk | Attributed to weaker ground-state intramolecular H-bonding and a higher excited-state energy barrier. rsc.orgresearchgate.netebi.ac.uk |
Applications of 5 Chlorosalicylic Acid in Chemical Sciences and Beyond
Role as a Synthetic Intermediate in Fine Chemicals
The presence of multiple functional groups allows 5-chlorosalicylic acid to serve as a crucial precursor in the synthesis of a wide array of complex organic molecules. researchandmarkets.com Its applications span the pharmaceutical, agrochemical, and dye industries.
This compound is a key intermediate in the production of several pharmaceutical compounds. researchandmarkets.comlookchem.com One of the most notable examples is its use in the synthesis of Glibenclamide, a second-generation sulfonylurea drug used to manage type II diabetes. google.comgoogle.com The synthesis of Glibenclamide involves a multi-step process where this compound is a critical starting material. google.com A patented synthesis process for the glibenclamide intermediate, this compound, highlights its importance by outlining a method involving the chlorination of salicylic (B10762653) acid in the presence of chlorobenzene (B131634) and acetic acid to achieve a high yield of the desired product. google.com Beyond Glibenclamide, this compound is also an intermediate in the synthesis of other therapeutic agents, such as Flavoxate (B1672763) hydrochloride, which is used for treating urinary tract disorders. researchandmarkets.com
A simplified representation of a synthesis route for this compound, an intermediate for Glibenclamide, is presented below:
| Reactants | Reagents/Conditions | Product | Yield |
| Salicylic acid, Chlorobenzene | Acetic acid, Chlorine gas, 70-85°C | This compound | 80-90% |
This table illustrates a general synthesis process and is based on information from a patent for producing the Glibenclamide intermediate. google.com
The agrochemical industry also utilizes this compound as a precursor for various active ingredients. researchandmarkets.comtheoremchem.comdataintelo.com Its derivatives are being explored for their potential to induce systemic acquired resistance (SAR) in plants, a form of "plant immunity" against a broad spectrum of pathogens. csic.esetsu.edu Research has shown that this compound and its analogs can induce the expression of pathogenesis-related (PR) genes in plants like tobacco, enhancing their resistance to viral infections. csic.es This application is part of a broader strategy to develop novel agrochemicals that can protect crops by activating their natural defense mechanisms, potentially reducing the reliance on conventional pesticides. etsu.edu Furthermore, it serves as an intermediate in the manufacturing of certain pesticides, contributing to pest management in agriculture. lookchem.comchemicalbook.com
In the realm of materials science, this compound is a valuable component in the synthesis of various dyes. researchandmarkets.comlookchem.comgoogle.com The specific substitution pattern and reactivity of this compound allow for the creation of dye molecules with unique color properties and improved fastness. researchandmarkets.com Its role as an intermediate enables the production of specialized dyes used in the textile and specialty chemical industries. researchandmarkets.com
Catalytic Applications of this compound and its Derivatives
Beyond its role as a building block, this compound and its derivatives have found applications as additives and components in catalytic systems, influencing the efficiency and selectivity of important chemical transformations.
In the field of organometallic catalysis, this compound has been effectively employed as an additive in palladium-catalyzed reactions. Specifically, it has been used in combination with boronic acid in the aminocarbonylation of styrenes and alkynes. acs.orgresearchgate.net This combination of additives has been shown to promote the formation of linear amides with high yields and selectivity. acs.orgresearchgate.net The acidic nature of this compound and the coordinating ability of its carboxylate and hydroxyl groups are believed to play a crucial role in the catalytic cycle, influencing the reactivity and regioselectivity of the palladium catalyst. acs.org For instance, in the palladium-catalyzed thiocarbonylation of alkenes, the use of this compound along with boric acid was critical for achieving high linear selectivity in the formation of thioesters. researchgate.net
The effect of additives on the regioselectivity of palladium-catalyzed aminocarbonylation of styrenes is summarized below:
| Ligand | Additive(s) | Solvent | Major Product |
| Tris(4-methoxyphenyl)phosphine | Boronic acid and this compound | Acetonitrile (B52724) | Linear amide |
| 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane | Boronic acid and this compound | Butanone | Branched amide |
This table is based on research findings on ligand-controlled regioselective Pd-catalyzed carbonylation. acs.org
This compound has also been investigated in the context of iron-catalyzed aerobic oxidation reactions. While direct catalytic use of this compound is less common, its structural motif is relevant to the design of ligands and understanding reaction mechanisms. In biomimetic chemistry, iron complexes are used to catalyze the oxidation of alcohols to carboxylic acids using environmentally benign oxidants like molecular oxygen. rsc.orgnih.gov The study of how different ligands and additives, including salicylic acid derivatives, influence the catalytic activity and selectivity of these iron-based systems is an active area of research. For example, in the aerobic oxidation of alcohols catalyzed by an iron-polyoxometalate complex, additives were shown to be crucial for the reaction's efficiency. rsc.org Furthermore, in the context of dioxygenase enzymes, which are often iron-dependent, 5-chlorosalicylate has been used as a substrate to probe the catalytic mechanism of these biological systems. iucr.org
Functionalization in Heterogeneous Catalysis
The incorporation of this compound into catalytic systems has shown promise in enhancing their performance and enabling specific chemical transformations. Research has demonstrated that zirconium complexes derived from this compound can act as effective catalysts.
In the realm of polymer synthesis, zirconium salicylate (B1505791) compounds prepared from the reaction of zirconium(IV) propoxide and this compound have been successfully employed as catalysts for the ring-opening polymerization of ε-caprolactone. researchgate.netkocaeli.edu.tr These catalysts have demonstrated high efficacy in this polymerization process. researchgate.netkocaeli.edu.tr A study highlighted that the presence of electron-withdrawing groups like the chloro group on the salicylate ligand can influence the catalytic activity. sci-hub.se Specifically, zirconium complexes with this compound were found to be effective in these polymerization reactions. kocaeli.edu.tr
Furthermore, coordination polymers constructed using this compound have been investigated for their catalytic properties. For instance, two novel one-dimensional coordination polymers, [Co(HL5)(4,4′-bpy)1.5(H2O)2]n·n(HL5) and [Zn(HL5)2(4,4′-bpy)]n (where H2L5 = this compound), were synthesized and characterized, indicating the potential for creating catalytically active materials. researchgate.net While the direct application of these specific cobalt and zinc polymers in catalysis was not detailed, the construction of such materials opens avenues for developing new heterogeneous catalysts. The design and synthesis of functionalized coordination polymers are a key strategy for creating recyclable heterogeneous photocatalysts. researchgate.net
Potential in Materials Science Research
The ability of this compound to form stable complexes with various metal ions has been extensively explored in materials science for the creation of novel functional materials with unique properties.
A significant area of research has been the synthesis of coordination polymers and metal-organic frameworks (MOFs) using this compound as an organic linker. These materials are of interest due to their potential applications in areas such as luminescence and chemical sensing. inorgchemres.org
Several studies have reported the synthesis and characterization of new transition metal complexes and coordination polymers incorporating this compound. For example, two new coordination polymers, {[Pb(HL5)2(phen)(H2O)]·H2O}n and [Zn2(HL5)4(bpp)2]n (where H2L5 is this compound), were synthesized and their solid-state photoluminescent properties were investigated. inorgchemres.org These complexes were found to exhibit good fluorescence in methanol (B129727) solution at room temperature. inorgchemres.org
Another study focused on the creation of a co-crystal of this compound with 2,3,5,6-tetramethyl pyrazine. The resulting material was found to exhibit blue emission, confirming its potential for photoluminescent applications. tandfonline.comresearchgate.net The study also investigated the nonlinear optical properties of this co-crystal. tandfonline.com
The luminescent properties of terbium chelates with various ligands, including this compound, have also been explored. It was found that this compound is one of the ligands that can activate the fluorescence of terbium, making these complexes potentially useful in applications such as fluorescent lamps and security markings. google.com
The following table summarizes some of the functional materials developed from this compound complexes and their observed properties:
| Material | Composition | Observed Properties | Reference |
|---|---|---|---|
| Coordination Polymer | {[Pb(HL5)2(phen)(H2O)]·H2O}n (H2L5 = this compound) | Solid-state photoluminescence | inorgchemres.org |
| Coordination Polymer | [Zn2(HL5)4(bpp)2]n (H2L5 = this compound) | Solid-state photoluminescence | inorgchemres.org |
| Co-crystal | Tetramethyl pyrazine-5-chloro salicylic acid | Blue emission, second harmonic generation | tandfonline.comresearchgate.net |
| Terbium Chelate | Terbium and this compound | Fluorescence activation | google.com |
This compound has also been explored as a component in polymer chemistry and for the development of composite materials with specific functionalities. Its incorporation into polymer chains or as a component in composite materials can impart desirable properties such as antibacterial activity.
Research has been conducted on the synthesis and characterization of copolymers derived from 4-halo(chloro, bromo) salicylic acid and formaldehyde. ias.ac.in This indicates the potential for creating polymeric structures based on halogenated salicylic acids. Another study describes the synthesis of copolymers of 4-chlorosalicylic acid and salicylic acid with formaldehyde, further demonstrating the feasibility of incorporating this class of compounds into polymer backbones. ias.ac.in
In the area of composite materials, a study reported that silver complexes synthesized with this compound as a ligand exhibited high levels of antibacterial activity. researchgate.net The Ag-5Cl complex was also found to be the most stable against UV light exposure. researchgate.net This suggests the potential for developing polymer composites with enhanced antimicrobial properties by incorporating such complexes.
The EPA's Chemical and Products Database (CPDat) lists this compound as being used in synthetic polymer MALDI matrix compounds, indicating its utility in the analytical characterization of polymers. nih.govnih.gov
Biosensor Development Incorporating this compound
While the development of electrochemical biosensors is a rapidly advancing field for the detection of various biomolecules, rsc.orgnih.govnju.edu.cnnih.gov and ion-selective electrodes are utilized for specific ion measurements, utwente.nlxylemanalytics.com there is currently limited direct information available in the reviewed scientific literature specifically detailing the incorporation of this compound into the design and fabrication of biosensors. A study on a salicylate-selective electrode for determining intracellular pH used the distribution of salicylic acid, but not the 5-chloro derivative specifically. nih.gov
Corrosion Inhibition Studies
The potential of this compound as a corrosion inhibitor has been investigated, particularly for protecting metals in corrosive environments. Organic compounds containing heteroatoms like oxygen, as found in this compound, can be adsorbed on the metal surface, forming a protective layer that inhibits corrosion.
A study on the corrosion inhibition of a galvanic couple of copper alloy and mild steel mentioned the use of mixed ligand complexes involving this compound and L-valine. uobaghdad.edu.iq Another research work compared the corrosion inhibiting properties of 4-aminosalicylic acid with other compounds, including this compound, on a copper surface in a nitric acid medium. researchgate.net This suggests that this compound is being evaluated for its effectiveness in preventing copper corrosion. The general principle behind the use of organic inhibitors is their ability to adsorb onto the metal surface, with the effectiveness often related to the presence of functional groups containing nitrogen, sulfur, or oxygen. uobaghdad.edu.iqnih.gov
Conclusion and Future Research Directions
Current Understanding and Research Gaps Regarding 5-Chlorosalicylic Acid
This compound (5-CSA) is a halogenated derivative of salicylic (B10762653) acid, a well-known compound with diverse applications. nih.govwikipedia.org Current research has established 5-CSA as a versatile building block in organic synthesis and coordination chemistry. Its structural similarity to salicylic acid has prompted investigations into its biological activities. emcochemicals.com Studies have explored its potential as an anti-inflammatory, antibacterial, and antifungal agent. semanticscholar.orga2bchem.comnih.gov Specifically, it has shown activity in the induction of PR-1 protein accumulation, which enhances disease resistance in tobacco plants. researchgate.net Furthermore, its derivatives have been investigated for their antimicrobial properties. a2bchem.com The photophysical properties of 5-CSA, particularly the evidence of excited-state intramolecular proton transfer (ESIPT), have been a subject of study, suggesting potential applications in the development of molecular probes and sensors. thegoodscentscompany.com
Despite this progress, significant research gaps remain. A comprehensive understanding of the mechanisms of action underlying its biological activities is still lacking. While its anti-inflammatory potential has been noted, the specific molecular targets and signaling pathways it modulates are not fully elucidated. semanticscholar.orga2bchem.com The full spectrum of its antimicrobial activity against a wider range of pathogens, including resistant strains, requires further exploration. Moreover, while its coordination chemistry is being explored, the potential applications of its metal complexes in areas such as catalysis and materials science are not yet fully realized. The environmental fate and potential toxicity of 5-CSA and its degradation products also warrant more in-depth investigation to ensure its safe and sustainable use. thegoodscentscompany.com
Prospective Research Avenues for this compound
The existing knowledge base on this compound opens up several promising avenues for future research, spanning from therapeutic development to environmental applications.
The structural scaffold of 5-CSA presents a valuable starting point for the design and synthesis of new therapeutic agents. Future research could focus on the following:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 5-CSA molecule, such as the synthesis of novel sulfonamide and amide derivatives, can help in identifying key structural features responsible for its biological activity and in optimizing its therapeutic potential. mdpi.com This could lead to the development of more potent and selective anti-inflammatory and antimicrobial drugs.
Metal-Based Therapeutics: The ability of 5-CSA to form stable complexes with metal ions offers an opportunity to develop novel metal-based drugs. For instance, Bismuth(III) complexes of salicylic acid derivatives have been explored for their activity against Helicobacter pylori. a2bchem.comthegoodscentscompany.com Similar investigations with 5-CSA could yield new therapeutic agents for various diseases.
Drug Delivery Systems: Research into formulating 5-CSA and its derivatives into advanced drug delivery systems could enhance their bioavailability, stability, and targeted delivery, thereby improving their therapeutic efficacy.
The coordination chemistry of 5-CSA suggests its potential utility in the development of novel catalysts. Future research in this area could involve:
Homogeneous and Heterogeneous Catalysis: The synthesis and characterization of various metal complexes of 5-CSA could lead to the discovery of efficient catalysts for a range of organic transformations. The influence of the chloro and hydroxyl groups on the catalytic activity of the metal center could be a key area of investigation.
Asymmetric Catalysis: The development of chiral derivatives of 5-CSA could pave the way for new ligands for asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals.
Photocatalysis: Given its interesting photophysical properties, 5-CSA and its complexes could be explored for their potential in photocatalytic applications, such as in organic synthesis and environmental remediation.
A deeper understanding of how 5-CSA interacts with biological systems is crucial for harnessing its full therapeutic potential. Future studies should aim to:
Identify Molecular Targets: Utilizing techniques such as proteomics and genomics to identify the specific proteins and signaling pathways that are modulated by 5-CSA. This will provide insights into its mechanism of action and potential off-target effects.
Investigate Plant Defense Mechanisms: Building on the finding that 5-CSA can induce disease resistance in plants, further research can unravel the intricate signaling pathways involved. researchgate.net This could lead to the development of novel plant activators for sustainable agriculture. mdpi.com
Comparative Studies: Comparing the biological effects of 5-CSA with salicylic acid and other derivatives can help in understanding the role of the chlorine substituent in its activity and selectivity. researchgate.net
The development of environmentally friendly methods for the synthesis and application of 5-CSA is essential. Future research should focus on:
Green Synthesis Routes: Exploring greener synthetic methods for 5-CSA, such as using N-chlorosuccinimide in aqueous media or employing continuous flow chemistry, can reduce the environmental impact of its production. Improved synthesis methods aim to increase purity and yield while minimizing waste. google.comgoogle.com Simple recovery methods for solvents used in its synthesis are also being developed. google.com
Biodegradation Pathways: Investigating the microbial degradation of 5-CSA is crucial for understanding its environmental fate. thegoodscentscompany.com Studies have identified bacterial strains capable of degrading chlorosalicylates, which could be utilized for the bioremediation of contaminated sites. thegoodscentscompany.com
Applications in Environmental Remediation: The potential of 5-CSA derivatives and their complexes in environmental remediation, for example, as sensors for detecting pollutants or as catalysts for degrading persistent organic pollutants, should be explored.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-chlorosalicylic acid and its derivatives?
- Methodological Answer :
- Direct synthesis : this compound can be synthesized via chlorination of salicylic acid under controlled conditions. For derivatives like 5-chlorosalicylic alcohol, lithium aluminum hydride (LAH) is used to reduce the carboxylic acid group at -20°C .
- Cyclization : Cyclization reactions with PCl₃ and triethylamine (as a base) under argon yield heterocyclic compounds (e.g., 2,6-dichloro-4H-benzo[d][1,3,2]dioxaphosphinine). Low temperatures (-20°C) are critical to suppress side reactions like the Arbuzov rearrangement .
- Amide formation : Reaction with amines (e.g., 3-methyl-butylamine) produces amide derivatives, often requiring ester intermediates and reflux conditions .
Q. How can researchers characterize the purity of this compound?
- Methodological Answer :
- Thin-layer chromatography (TLC) : Use silica gel plates with a mobile phase of cyclohexane:chloroform:acetic acid (14:4:2). UV light or iodine spray detects impurities .
- Melting point analysis : The USP standard specifies a melting range of 172–178°C. Deviations indicate impurities or polymorphic forms .
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., -OH at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer :
Advanced Research Questions
Q. How to resolve discrepancies in reported melting points of this compound across literature?
- Methodological Answer :
- Polymorphism : Different crystalline forms (polymorphs) can arise from recrystallization solvents (e.g., ethanol vs. acetic acid). XRD analysis is recommended to confirm crystal structure .
- Impurity profiling : Use HPLC or NMR to detect trace impurities (e.g., unreacted precursors or side products). USP guidelines recommend TLC for single-spot validation .
- Calibration : Standardize melting point apparatus with reference compounds (e.g., pure salicylic acid) to ensure accuracy .
Q. What spectroscopic techniques are effective in studying coordination complexes involving this compound?
- Methodological Answer :
- IR spectroscopy : Monitors ligand coordination via shifts in -OH (3200–3500 cm⁻¹) and carboxylate (1600–1650 cm⁻¹) stretches. For example, copper(II) complexes show distinct ν(C=O) shifts due to metal-ligand bonding .
- UV-Vis spectroscopy : Detects charge-transfer transitions in metal complexes (e.g., d-d transitions in Cu²⁺ complexes).
- X-ray crystallography : Resolves bond lengths and angles in coordination complexes. Symmetry codes and hydrogen-bonding networks are critical for structural validation .
Q. What are the mutagenic implications of this compound as a metabolite, and how to assess them?
- Methodological Answer :
- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100). This compound, a metabolite of niclosamide, shows dose-dependent mutagenic activity in TA98 with metabolic activation .
- Metabolite tracking : Use LC-MS to identify degradation products (e.g., 2-chloro-4-nitroaniline) in environmental or biological matrices .
- Environmental fate studies : Monitor abiotic reduction pathways using manganese oxides (e.g., birnessite) under acidic conditions to predict persistence .
Q. How can computational methods predict the environmental degradation pathways of this compound?
- Methodological Answer :
- Linear free energy relationships (LFERs) : Model reduction rate constants using Hammett σ parameters. Nitroaromatic reduction correlates with electron-withdrawing substituents (e.g., -Cl) .
- DFT calculations : Simulate reaction pathways (e.g., hydrolysis or redox reactions) to identify intermediates and transition states.
- QSPR models : Relate molecular descriptors (e.g., logP, HOMO-LUMO gaps) to biodegradation rates for risk assessment .
Contradiction Analysis
Q. How to address conflicting data on the reactivity of this compound in esterification reactions?
- Methodological Answer :
- Reaction optimization : Compare ester yields under varying catalysts (e.g., H₂SO₄ vs. PCl₃) and temperatures. Triethylamine is critical for neutralizing HCl byproducts in PCl₃-mediated reactions .
- Side reactions : Monitor Arbuzov rearrangement by GC-MS. Suppress it by maintaining inert atmospheres (argon) and low temperatures .
Safety and Handling
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
